

HLI373: A Potent and Water-Soluble Hdm2 Inhibitor for Cancer Therapy

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Compound of Interest		
Compound Name:	HLI373	
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Introduction

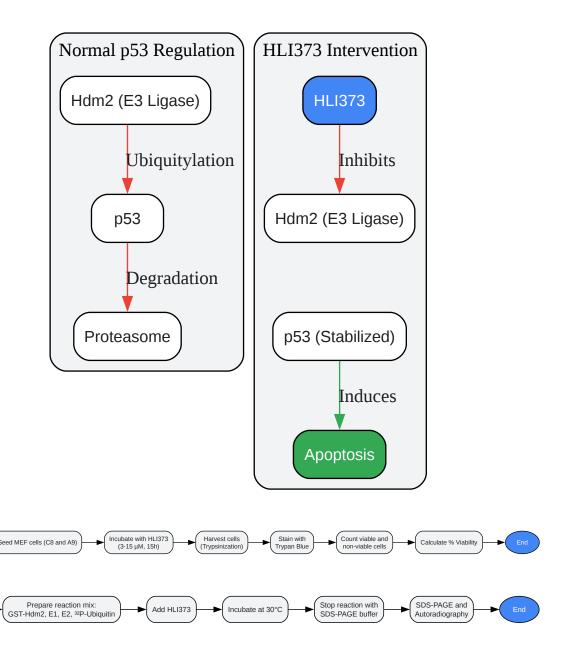
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2][3] The E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice) is a primary negative regulator of p53, targeting it for proteasomal degradation.[1][2] In many cancers where p53 remains wild-type, the p53 pathway is often inactivated through the overexpression of Hdm2.[3][4] Consequently, inhibiting the Hdm2-p53 interaction to restore p53 function has emerged as a promising therapeutic strategy.[1][5] **HLI373** is a potent, water-soluble small molecule inhibitor of Hdm2's E3 ligase activity, showing significant promise as a potential therapeutic agent for cancers expressing wild-type p53.[1][6][7] This document provides a comprehensive technical overview of **HLI373**, including its mechanism of action, preclinical data, and relevant experimental protocols.

Mechanism of Action

HLI373 functions by directly inhibiting the E3 ubiquitin ligase activity of Hdm2.[1][8] Unlike inhibitors that block the p53-binding pocket of Hdm2, **HLI373** targets the C-terminal RING finger domain, which is responsible for its E3 ligase function.[2][8] This inhibition prevents the auto-ubiquitylation of Hdm2 and, more importantly, the Hdm2-mediated ubiquitylation and



subsequent degradation of p53.[1][2][8] The resulting stabilization and accumulation of p53 leads to the activation of p53-dependent transcription of target genes, ultimately inducing apoptosis in cancer cells.[1][2][7]



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